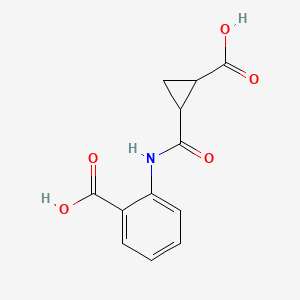

2-((2-Carboxycyclopropyl)carbonylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2-Carboxycyclopropyl)carbonylamino)benzoic acid is a chemical compound with the molecular formula C12H11NO5 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of this compound is 249.22 . The exact molecular structure is not provided in the search results, but it would likely involve a benzoic acid core with additional functional groups attached.Applications De Recherche Scientifique

Benzoic Acid Derivatives in Food and Medicine

- Benzoic acid derivatives, including 2-((2-Carboxycyclopropyl)carbonylamino)benzoic acid, are widely used as antibacterial and antifungal preservatives, and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. They are also distributed in the environment and found in water, soil, and air, leading to common and lengthy human exposure (del Olmo, Calzada, & Nuñez, 2017).

Catalytic Applications

- A novel protocol for the direct carbon dioxide insertion into aryl halides in a catalytic manner has been developed, which does not use toxic CO for the preparation of benzoic acids. This method allows the tolerance of a wide range of functional groups and substitution patterns (Correa & Martín, 2009).

- The synthesis of carboxylic acids via the palladium-catalyzed carbonylative transformation of organic halides with formic acid has been shown to produce both vinyl and aryl (pseudo)halides conveniently transformed into the corresponding acids (Wu, Peng, Qi, & Wu, 2017).

Pharmaceutical Applications

- The blood glucose level lowering activity of [(acylamino)ethyl]benzoic acids, such as this compound, has been discussed in terms of binding at putative insulin-releasing receptor sites of pancreatic beta cells. This demonstrates their potential use in diabetes treatment (Brown & Foubister, 1984).

Environmental Applications

- Benzoic acid and its derivatives are being studied as models for probing the interactions between surfaces and dye molecules employed in dye-sensitized solar cells. Their different adsorption behavior on surfaces like TiO2(110) illustrates the varying interadsorbate interactions that can occur (Grinter, Woolcot, Pang, & Thornton, 2014).

Propriétés

IUPAC Name |

2-[(2-carboxycyclopropanecarbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(7-5-8(7)12(17)18)13-9-4-2-1-3-6(9)11(15)16/h1-4,7-8H,5H2,(H,13,14)(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBZACSQAXLFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2465312.png)

![(3E)-6-chloro-3-{[4-(trifluoromethyl)pyridin-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2465313.png)

![N-(3,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2465315.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2465324.png)

![1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2465326.png)